1-Cyclopentyl-3-(2-phenylethyl)thiourea
Description
1-Cyclopentyl-3-(2-phenylethyl)thiourea (CAS: 15093-42-2) is a thiourea derivative with the molecular formula C₁₅H₁₆N₂S and a molar mass of 256.37 g/mol . It features a cyclopentyl group attached to the N1 position and a 2-phenylethyl substituent at the N3 position of the thiourea core. The compound has a melting point of 135°C and is structurally characterized by its sulfur-containing thiocarbonyl group, which distinguishes it from urea analogues .
Properties
IUPAC Name |
1-cyclopentyl-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c17-14(16-13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEHGPDFEPEFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-(2-phenylethyl)thiourea can be synthesized through the reaction of cyclopentylamine with phenylethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-Cyclopentyl-3-(2-phenylethyl)thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopentylamine and phenylethylamine derivatives.
Substitution: Various N-substituted thiourea derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2-phenylethyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and organocatalysts.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison
Thiourea derivatives vary significantly based on their N1 and N3 substituents. Below is a structural comparison of 1-cyclopentyl-3-(2-phenylethyl)thiourea with analogous compounds:
Key Observations :
- The 2-phenylethyl chain provides hydrophobicity, which may improve membrane permeability in biological systems, as seen in anti-amoebic thiourea derivatives .
Physicochemical Properties
Thiourea derivatives exhibit distinct physicochemical behaviors depending on substituents:
- The melting point of the target compound (135°C) is consistent with thioureas bearing aromatic substituents, which often exhibit higher thermal stability than aliphatic analogues .
- Hydrogen bonding in thioureas is influenced by substituents. For example, 1-(2-aminoethyl)-3-phenylthiourea forms extensive N–H⋯S/N networks, while the cyclopentyl group in the target compound may reduce intermolecular interactions due to steric effects .
Hydrogen Bonding and Molecular Interactions
- The thiocarbonyl group (C=S) in thioureas is a key hydrogen-bond acceptor. In 1-(2-aminoethyl)-3-phenylthiourea, N–H⋯S bonds stabilize crystal structures , whereas bulky substituents (e.g., cyclopentyl) may disrupt such networks, favoring intramolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
